1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone
Description
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position, linked to an ethanone moiety. Its molecular formula is C₉H₆F₄O₂, with a molecular weight of 246.14 g/mol. The trifluoromethoxy group is highly electron-withdrawing, conferring enhanced chemical stability and lipophilicity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C9H6F4O2 |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
1-[2-fluoro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6F4O2/c1-5(14)7-3-2-6(4-8(7)10)15-9(11,12)13/h2-4H,1H3 |
InChI Key |
FLWCWMYLOGJPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the ethanone group. This process typically requires the use of organometallic reagents such as Grignard reagents or organolithium compounds under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituents (Position) | Key Features |
|---|---|---|
| 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone | -F (2), -OCF₃ (4) | High lipophilicity; strong electron-withdrawing effects enhance stability |
| 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone | -F (4), -CF₃ (3) | Trifluoromethyl group increases hydrophobicity but lacks alkoxy flexibility |
| 1-(3-Fluoro-4-methoxyphenyl)ethanone | -F (3), -OCH₃ (4) | Methoxy group less electron-withdrawing; reduced metabolic stability |
| 1-[4-(Trifluoromethyl)phenyl]ethanone | -CF₃ (4) | Lacks fluorine substitution; lower steric hindrance |
Key Observations :
- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃) : The trifluoromethoxy group in the target compound provides superior electron-withdrawing effects and resistance to oxidative metabolism compared to methoxy analogs, enhancing its pharmacokinetic profile .
- Positional Effects : The 2-fluoro substituent introduces steric hindrance that can influence binding interactions in biological systems, unlike para-substituted fluoro analogs .
Table 2: Reactivity Comparison
| Compound Name | Reactivity in Nucleophilic Substitution | Stability Under Acidic Conditions |
|---|---|---|
| 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone | Moderate (due to -OCF₃ hindrance) | High (resistant to hydrolysis) |
| 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone | High (hydroxyl group activates ring) | Low (prone to oxidation) |
| 1-(2-Chloro-4-(trifluoromethoxy)phenyl)ethanone | High (Cl more reactive than F) | Moderate |
Key Observations :
- The trifluoromethoxy group reduces electrophilicity at the carbonyl carbon compared to hydroxyl or chloro-substituted analogs, making the target compound less reactive in nucleophilic additions .
- Acidic stability is markedly higher than compounds with hydroxyl groups, which are susceptible to degradation .
Key Observations :
- The target compound’s trifluoromethoxy group enhances interactions with hydrophobic enzyme pockets, contributing to its antimicrobial activity .
- Unlike amino-substituted analogs (e.g., 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone), the target lacks a protonatable group, reducing its solubility but improving membrane permeability .
Biological Activity
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone, also known by its chemical formula C10H8F4O2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a fluorinated phenyl group and an ethanone moiety. Its molecular weight is approximately 238.17 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are crucial for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F4O2 |
| Molecular Weight | 238.17 g/mol |
| IUPAC Name | 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Research indicates that 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.
Case Study Findings:
- In a study assessing cytotoxicity, the compound exhibited an IC50 value of approximately 15 µM against A549 cells, indicating potent anticancer activity .
- Flow cytometry analysis revealed that treatment with this compound resulted in a marked increase in sub-G1 phase cells, suggesting induction of apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, including E. coli and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic processes.
Research Insights:
- A study reported that 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethanone demonstrated an MIC (minimum inhibitory concentration) of 32 µg/mL against E. coli .
- Further investigations are required to elucidate the specific pathways affected by this compound in microbial cells.
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms in the structure significantly influences the biological activity of the compound. Studies have shown that electron-withdrawing groups enhance potency compared to electron-donating groups. This finding aligns with broader trends observed in medicinal chemistry where fluorination often improves pharmacokinetic properties.
| Substituent | Effect on Activity |
|---|---|
| Fluorine at para position | Increased potency |
| Trifluoromethyl group | Enhanced lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
